molecular formula C6H12O B105226 1-Methylcyclopentanol CAS No. 1462-03-9

1-Methylcyclopentanol

Cat. No. B105226
CAS RN: 1462-03-9
M. Wt: 100.16 g/mol
InChI Key: CAKWRXVKWGUISE-UHFFFAOYSA-N
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Description

1-Methylcyclopentanol is a chemical compound that is related to cyclopentanol with a methyl group at the first carbon. It is an organic molecule that can be involved in various chemical reactions and has significance in the field of organic chemistry due to its structural properties and reactivity.

Synthesis Analysis

The synthesis of 1-Methylcyclopentanol can be achieved through several methods. One approach involves the stable solution of the 1-methylcyclopentyl cation, which can be formed from 1-methylcyclopentanol itself when dissolved in FSO3H-SbF6 solutions . This cation is also a key intermediate in the acid-catalyzed isomerization of methylcyclopentane and cyclohexane, which provides valuable information about the carbonium ion chain mechanism for hydrocarbon isomerization .

Molecular Structure Analysis

The structure of the 1-methylcyclopentyl cation, which is closely related to 1-methylcyclopentanol, has been investigated using its nuclear magnetic resonance (NMR) spectrum . This analysis is crucial as it provides insights into the molecular structure and stability of the cation, which in turn reflects on the properties of 1-methylcyclopentanol.

Chemical Reactions Analysis

1-Methylcyclopentanol can undergo various chemical reactions. For instance, it can be protonated to form the 1-methylcyclopentyl cation in certain acidic solutions . Additionally, it can be involved in the synthesis of complex chiral molecules through biocatalysis, as demonstrated by the synthesis of 2,2-disubstituted cyclopentane-1,3-diols from related ketones . Radical cations derived from similar structures can undergo regioselective rearrangements, which may also be relevant to the reactivity of 1-methylcyclopentanol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylcyclopentanol are influenced by its molecular structure. The thermodynamics of related compounds, such as methylcyclopentane, have been studied to verify concepts like pseudorotation, which could also be applicable to 1-methylcyclopentanol . The compound's reactivity in photochemical and thermal isomerizations is another aspect of its chemical properties, as seen in studies of similar cyclopentane derivatives .

Scientific Research Applications

Formation and Investigation of Cations

  • Formation of 1-Methylcyclopentyl Cation: 1-Methylcyclopentanol is involved in the formation of the 1-methylcyclopentyl cation, a process observed when 1-methylcyclopentanol is dissolved in certain solutions. This ion is also formed from 1-methylcyclopentene and cyclohexene in specific solutions, demonstrating its role in the study of carbonium ions and hydrocarbon isomerization mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).

Thermodynamic Studies

  • Thermodynamics of Methylcyclopentanes: Research on cyclopentane, methylcyclopentane, and dimethylcyclopentane has utilized 1-methylcyclopentanol. These studies provide insights into the concept of pseudorotation and the thermodynamic properties of these compounds, highlighting the usefulness of 1-methylcyclopentanol in studying molecular behaviors (McCullough, Pennington, Smith, Hossenlopp, & Waddington, 1959).

Spectroscopic and Thermal Analysis

  • IR and Raman Spectroscopy

    Investigations into the enthalpies of evaporation, vapor pressures, and combustion energy of 1-methylcyclopentanol have been conducted, with a focus on its IR and Raman spectra. These studies are crucial for understanding the molecular properties and behavior of 1-methylcyclopentanol under different conditions (Blokhin, Kabo, Kozyro, Ivashkevich, Krasulin, Diky, & Maksimuk, 1997).

  • Heat Capacities and Transition Enthalpies

    Further research has measured the heat capacities and enthalpies of transitions for 1-methylcyclopentanol in various states, providing detailed thermodynamic insights. This research aids in understanding the phase behavior and energy changes in the compound under different conditions (Kabo, Blokhin, Kozyro, & Diky, 1997).

Photoinduced Electron Transfer Studies

  • Photoinduced Electron Transfer (PET) and Radical Cations: 1-Methylcyclopentanol plays a role in studies involving PET and radical cations. These investigations explore the regioselective rearrangement and behavior of radical cations derived from compounds related to 1-methylcyclopentanol, offering insights into radical chemistry and molecular rearrangements (Adam, Sahin, Sendelbach, Walter, Chen, & Williams, 1994).

Safety And Hazards

1-Methylcyclopentanol is classified as a flammable solid and is harmful if swallowed . It causes serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting/equipment, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-6(7)4-2-3-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKWRXVKWGUISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50163295
Record name 1-Methylcyclopentanol
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Methylcyclopentanol

CAS RN

1462-03-9
Record name 1-Methylcyclopentanol
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Record name 1-Methylcyclopentanol
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Record name 1-Methylcyclopentanol
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Record name 1-Methylcyclopentanol
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Record name 1-METHYLCYCLOPENTANOL
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (2 mL) was added to a dichloromethane (10 mL) solution of the tert-butyl 4-({6-[5-(methylsulfonyl)indolin-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate (430 mg, 0.881 mmol) produced in Example 1, and the mixture was stirred at room temperature for 2 hours. From the reaction solution, the solvent was distilled off under reduced pressure. The same reaction as in the method described in Example 102 was performed using a portion (201 mg) of the obtained residue and, instead of 1-methylcyclopentanol, 2-methyl-2-butanol to obtain the title compound as white powder (50.4 mg, yield: 19%).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-({6-[5-(methylsulfonyl)indolin-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
obtained residue
Quantity
201 mg
Type
reactant
Reaction Step Two
Yield
19%

Synthesis routes and methods II

Procedure details

To lithium sand (0.44 g, 63.0 mmol) in THF (100 mL) at 0° C. under argon was added 4,41-di-tert-butylbiphenyl (13.27 g, 51.0 mmol) and the resulting mixture was stirred at 0° C. overnight. The mixture was then cooled to −78° C. and 1-chloro-1-methylcyclopentane (3.0 g, 25.3 mmol) in THF (25 mL) was added. [1-Chloro-1-methylcyclopentane, a clear oil with b.p. 87-88° C./15T was obtained by the chlorination of 1-methylcyclopentanol with HCl gas.] This mixture was stirred for 15 min and the compound of Example g (5.34 g, 25.3 mmol) was added. The resulting solution was stirred at −78° C. for 1 h before being poured into water (250 mL). The aq layer was extracted three times with ether, and the combined extracts were dried (MgSO4) and concentrated to yield 2-[2-fluoro-6-(1-methyl-cyclopentyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, as a clear oil in 40% yield. This oxazoline was carried through Steps 1-4 of Example 90. The resulting final product was recrystallized from ether/hexanes and obtained as a white solid. m.p. 116-117° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopentanol
Reactant of Route 2
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1-Methylcyclopentanol
Reactant of Route 3
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1-Methylcyclopentanol
Reactant of Route 4
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1-Methylcyclopentanol
Reactant of Route 5
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1-Methylcyclopentanol
Reactant of Route 6
Reactant of Route 6
1-Methylcyclopentanol

Citations

For This Compound
347
Citations
AV Blokhin, GJ Kabo, AA Kozyro, LS Ivashkevich… - Thermochimica acta, 1997 - Elsevier
The enthalpies of evaporation, the saturated vapor pressures of 1-methylcyclopentanol (I) and 1-chloro-1-methylcyclopentane (II) and the energy of combustion of crystal I were …
Number of citations: 9 www.sciencedirect.com
GJ Kabo, AV Blokhin, AA Kozyro, VV Diky - Thermochimica acta, 1997 - Elsevier
… The temperature dependence of the molar heat capacity of 1-methylcyclopentanol in the condensed state at saturation, of 1-methylcyclopentanol in the condensed state at saturation in …
Number of citations: 17 www.sciencedirect.com
S Yang, JN Kondo, K Domen - The Journal of Physical Chemistry …, 2001 - ACS Publications
The adsorption and reaction of 1-methylcyclopentene (MCPE) and 1-methylcyclopentanol (MCPOH) on HZSM-5 were studied by in-situ FTIR spectroscopy at 150−295 K. For MCPE, …
Number of citations: 16 pubs.acs.org
JD Roberts, M Christl, HJ Reich - Journal of the American …, 1971 - ACS Publications
The 13Cchemical shifts of the title compounds have been determined by high-resolution nmr spectroscopy with the aid of proton decoupling. Substituent effects have been computed …
Number of citations: 9 pubs.acs.org
GA Lutz, AE Bearse, JE Leonard… - Journal of the American …, 1948 - ACS Publications
… by dehydration of 1-methylcyclopentanol has been described by … 1-Methylcyclopentanol on warming with a trace of iodine gave an … , identified by hydrolysis to 1-methylcyclopentanol. …
Number of citations: 17 pubs.acs.org
RW Taft Jr, JB Levy, D Aaron… - Journal of the American …, 1952 - ACS Publications
… The rate of hydration to 1 -methylcyclopentanol-1 of 1-methylcyclopentene-1 by dilute … prepared by dehydration of 1-methylcyclopentanol-1.3 The material used in the kinetic work …
Number of citations: 10 pubs.acs.org
M Christl, HJ Reich, JD Roberts - 1971 - opus.bibliothek.uni-wuerzburg.de
… 1-Methylcyclopentanol shows a discrepancy of -3.7 ppm, whereas the corresponding figure for 1-methylcyclohexanol is - 1.0 ppm. We have no explanation for this. C. …
Number of citations: 242 opus.bibliothek.uni-wuerzburg.de
D Fǎrcaşiu, G Drevon - … : The Official Journal of the International …, 2000 - Wiley Online Library
… Cloride 1 was obtained by the reaction of 1-methylcyclopentanol with hydrogen chloride at room temperature." The deuterated reagent, 2, was prepared by the addition of 48.8 g (150 …
A Romero, P Yustos, A Santos - Industrial & engineering chemistry …, 2003 - ACS Publications
… process takes place on the 1-methylcyclopentanol to give methylcyclopentene because it is not possible to dehydrogenate on the C−O bond of the 1-methylcyclopentanol to obtain the …
Number of citations: 24 pubs.acs.org
S Yang, JN Kondo, K Domen - Studies in Surface Science and Catalysis, 2001 - Elsevier
… 1-methylcyclopentene, methylenecyclopentane, and 1-methylcyclopentanol on zeolite Y. At … 1-methylcyclopentene, methylenecyclopentane and 1- methylcyclopentanol on zeolite Y. At …
Number of citations: 5 www.sciencedirect.com

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